REACTION_CXSMILES
|
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.[CH:13]([C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1)([CH2:15][CH3:16])[CH3:14]>CN(C)C=O>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:21][C:20]1[CH:22]=[CH:23][C:17]([CH:13]([CH2:15][CH3:16])[CH3:14])=[CH:18][CH:19]=1)=[O:4]
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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C1=2C(=O)OC(NC1=CC=CC2)=O
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Name
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|
Quantity
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3.66 g
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Type
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reactant
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Smiles
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C(C)(CC)C1=CC=C(N)C=C1
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Name
|
|
Quantity
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80 mL
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Type
|
solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the solvent was removed under reduced pressure
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Type
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ADDITION
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Details
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the residue was diluted with ethyl acetate
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Type
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WASH
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Details
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washed with 1 N aqueous solution of sodium hydroxide, water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
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The crude oil (7 g) was purified by column chromatography (silica gel 230-400 mesh; 10/0 to 4/1 hexanes/EtOAc as eluent)
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Name
|
|
Type
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product
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Smiles
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NC1=C(C(=O)NC2=CC=C(C=C2)C(C)CC)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |